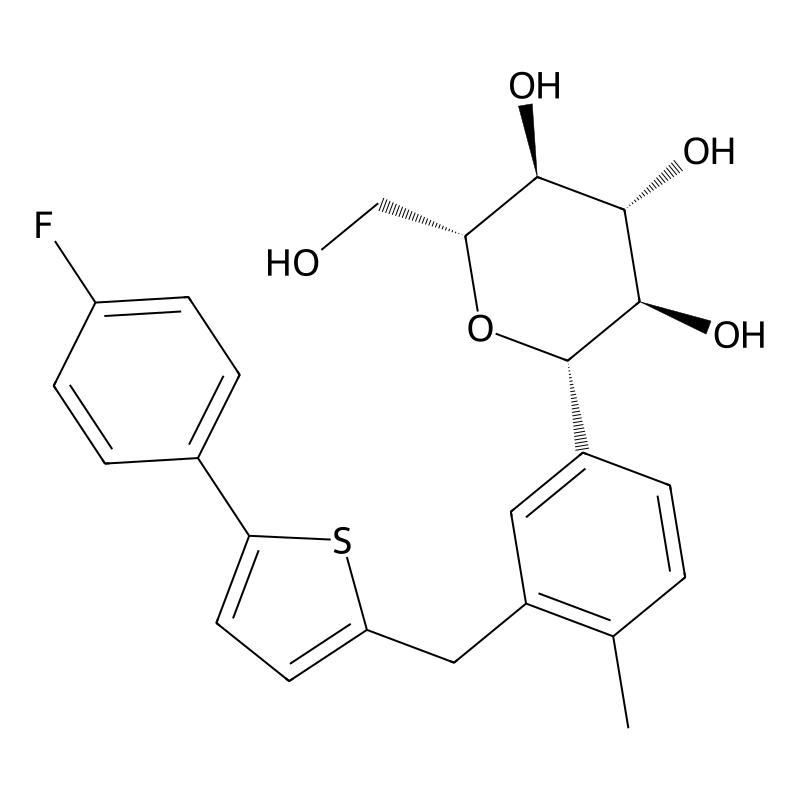

Canagliflozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/

Synonyms

Canonical SMILES

Isomeric SMILES

Canagliflozin (CAS 842133-18-0) is a highly potent, orally active C-glucoside derivative featuring a thiophene ring, primarily recognized as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. In its strictly anhydrous form, it serves as a critical active pharmaceutical ingredient (API) baseline, analytical reference standard, and synthetic precursor. Unlike standard commercial formulations that utilize the hemihydrate form, the anhydrous compound provides a zero-moisture baseline essential for precise stoichiometric calculations, polymorph screening, and compatibility with moisture-sensitive excipients. Its high lipophilicity (LogP ~3.44) and negligible aqueous solubility dictate specific handling and solvent requirements in both in-vitro assay design and industrial formulation workflows [1].

Substituting anhydrous Canagliflozin with other gliflozin-class inhibitors or its own hemihydrate variant compromises both pharmacological specificity and material processability. In biological models, replacing Canagliflozin with highly selective analogs like empagliflozin eliminates its characteristic transient SGLT1 inhibition, fundamentally altering intestinal glucose absorption profiles [1]. From a materials perspective, procuring the commercially common hemihydrate (CAS 928672-86-0) instead of the anhydrous form (CAS 842133-18-0) introduces stoichiometric water (~1.98% by weight) into the system. This bound moisture can trigger degradation in moisture-sensitive co-formulations, shift melting point kinetics during thermal analysis, and introduce quantitative errors in high-precision analytical standard curves[2].

Receptor Selectivity: Dual SGLT2/SGLT1 Inhibition Profile

Compared to highly selective in-class alternatives, Canagliflozin exhibits a measurable cross-reactivity with SGLT1. Assays demonstrate that Canagliflozin has an IC50 of 4.4 nM for SGLT2 and 684 nM for SGLT1 (an approximate 155-fold selectivity). In contrast, Empagliflozin shows an IC50 of 3.1 nM for SGLT2 and 8,300 nM for SGLT1 (>2,600-fold selectivity) [1].

| Evidence Dimension | SGLT2 vs SGLT1 IC50 Selectivity Ratio |

| Target Compound Data | Canagliflozin: SGLT2 IC50 = 4.4 nM, SGLT1 IC50 = 684 nM (~155-fold) |

| Comparator Or Baseline | Empagliflozin: SGLT2 IC50 = 3.1 nM, SGLT1 IC50 = 8,300 nM (>2,600-fold) |

| Quantified Difference | Canagliflozin exhibits ~17x greater relative affinity for SGLT1 compared to Empagliflozin. |

| Conditions | In-vitro competitive binding assays |

Procurement of Canagliflozin is essential for researchers aiming to model transient intestinal SGLT1 modulation alongside systemic SGLT2 inhibition, a mechanism absent in highly selective analogs.

Solid-State Stoichiometry: Anhydrous vs Hemihydrate Form

Canagliflozin is commercially formulated as a hemihydrate, but the anhydrous form (CAS 842133-18-0) provides a moisture-free baseline. The anhydrous compound has a molecular weight of 444.52 g/mol with 0% bound water, whereas the hemihydrate (CAS 928672-86-0) has a molecular weight of 453.53 g/mol, incorporating 0.5 moles of water per mole of API [1].

| Evidence Dimension | Stoichiometric Water Content and Molecular Weight |

| Target Compound Data | Anhydrous (CAS 842133-18-0): MW 444.52 g/mol, 0% water |

| Comparator Or Baseline | Hemihydrate (CAS 928672-86-0): MW 453.53 g/mol, ~1.98% water by weight |

| Quantified Difference | Anhydrous form eliminates the 9.01 g/mol mass contribution of crystal water. |

| Conditions | Standard ambient temperature and pressure |

The anhydrous form is mandatory for non-aqueous synthetic pathways, precise analytical calibration, and formulation with water-reactive excipients where crystal moisture would cause degradation.

Solvent Compatibility and Stock Solution Preparation

The high lipophilicity of anhydrous Canagliflozin (LogP ~3.44) severely limits its aqueous solubility, necessitating organic co-solvents for laboratory handling. Quantitative solubility data indicates a maximum aqueous solubility of ≤0.031 mg/mL, whereas solubility in dimethyl sulfoxide (DMSO) reaches 40 mg/mL .

| Evidence Dimension | Maximum Solubility Limit |

| Target Compound Data | Canagliflozin in DMSO: 40 mg/mL |

| Comparator Or Baseline | Canagliflozin in Water: ≤0.031 mg/mL |

| Quantified Difference | >1,200-fold increase in solubility when utilizing DMSO over aqueous media. |

| Conditions | Standard laboratory conditions (20-25°C) |

Buyers must integrate organic solvents like DMSO or ethanol into their assay protocols to prevent API precipitation and ensure reproducible dosing in biological models.

Polymorph Screening and Solid-State Characterization

The anhydrous form (CAS 842133-18-0) is the required starting material for thermodynamic stability studies and polymorph screening. It allows formulators to map the hydration kinetics when transitioning to the thermodynamically stable hemihydrate form used in commercial tablets [1].

Dual SGLT1/SGLT2 Pathway Modeling

Due to its ~155-fold selectivity profile, Canagliflozin is specifically indicated for in-vivo models requiring simultaneous renal SGLT2 inhibition and transient intestinal SGLT1 blockade, a pharmacological profile unachievable with highly selective alternatives like empagliflozin[2].

Analytical Reference Standards in QA/QC

Procuring the strictly anhydrous compound is essential for creating precise calibration curves in HPLC/MS workflows. The absence of crystal water eliminates mass calculation discrepancies, ensuring accurate quantification of API and impurities in pharmaceutical manufacturing.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 4.05 (est)

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Invokana is indicated for the treatment of adults with insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exercise: as monotherapy when metformin is considered inappropriate due to intolerance or contraindicationsin addition to other medicinal products for the treatment of diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1.

Treatment of type II diabetes mellitus

Canagliflozin, approved by the Food and Drug Administration (FDA) in 2013, belongs to a class of medications known as sodium-glucose cotransporter 2 (SGLT2) inhibitors.

Drug Classes

Therapeutic Uses

Invokana (canagliflozin) is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. /Included in US product label/

EXPL THER The proximal tubule's sodium-glucose linked transporter-2 (SGLT2) accounts for the vast majority of glucose reabsorption by the kidney. Its selective inhibition, accordingly, leads to substantial glycosuria, lowering blood glucose, and facilitating weight loss in individuals with diabetes. During the past year, two SGLT2 inhibitors, canagliflozin and dapagliflozin, have been approved for the treatment of type 2 diabetes. Beyond their anti-hyperglycemic properties, however, this new class of drugs has several other attributes that provide a theoretical basis for kidney protection. Like agents that block the renin-angiotensin system, SGLT2 inhibitors also reduce single-nephron glomerular filtration rate (SNGFR) in the chronically diseased kidney, though by quite different mechanisms. Additional potentially beneficial effects of SGLT2 inhibition include modest reductions in blood pressure and plasma uric acid. Finally, cell culture studies indicate that glucose uptake from the tubular lumen, as well as from the basolateral compartment, can contribute to proximal tubular production of extracellular matrix proteins. Whether such attributes will translate into reducing the progression of chronic kidney disease will require the undertaking of long-term, dedicated studies.

EXPL THER Management of hypertension in diabetes is critical for reduction of cardiovascular mortality and morbidity. While blood pressure (BP) control has improved over the past two decades, the control rate is still well below 50% in the general population of patients with type 2 diabetes mellitus (T2DM). A new class of oral glucose-lowering agents has recently been approved; the sodium-glucose co-transporter 2 (SGLT2) inhibitors, which act by eliminating large amounts of glucose in the urine. Two agents, dapagliflozin and canagliflozin, are currently approved in the United States and Europe, and empagliflozin and ipragliflozin have reported Phase 3 trials. In addition to glucose lowering, SGLT2 inhibitors are associated with weight loss and act as osmotic diuretics, resulting in a lowering of BP. While not approved for BP-lowering, they may potentially aid BP goal achievement in people within 7-10 mm Hg of goal.

Pharmacology

Canagliflozin Anhydrous is the anhydrous form of canagliflozin, a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. Canagliflozin is also able to reduce body weight and has a low risk for hypoglycemia.

MeSH Pharmacological Classification

ATC Code

A10BK02

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors

A10BK02 - Canagliflozin

Mechanism of Action

Sodium-glucose co-transporter 2 (SGLT2), expressed in the proximal renal tubules, is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen. Canagliflozin is an inhibitor of SGLT2. By inhibiting SGLT2, canagliflozin reduces reabsorption of filtered glucose and lowers the renal threshold for glucose (RTG), and thereby increases urinary glucose excretion (UGE).

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

After a single oral radiolabeled dose canagliflozin dose to healthy subjects, the following ratios of canagliflozin or metabolites were measured in the feces and urine: **Feces** 41.5% as the unchanged radiolabeled drug 7.0% as a hydroxylated metabolite 3.2% as an O-glucuronide metabolite **Urine** About 33% of the ingested radiolabled dose was measured in the urine, generally in the form of O-glucuronide metabolites. Less than 1% of the dose was found excreted as unchanged drug in urine.

This drug is extensively distributed throughout the body. On average, the volume of distribution of canagliflozin at steady state following a single intravenous dose in healthy patients was measured to be 83.5 L.

In healthy subjects, canagliflozin clearance was approximately 192 mL/min after intravenous (IV) administration. The renal clearance of 100 mg and 300 mg doses of canagliflozin was measured to be in the range of 1.30 - 1.55 mL/min.

/MILK/ Canagliflozin is distributed into milk in rats; it is not known whether the drug is distributed into human milk.

Canagliflozin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus. It blocks the reabsorption of glucose in the proximal renal tubule by inhibiting the sodium-glucose cotransporter 2. This article describes the in vivo biotransformation and disposition of canagliflozin after a single oral dose of [(14)C]canagliflozin to intact and bile duct-cannulated (BDC) mice and rats and to intact dogs and humans. Fecal excretion was the primary route of elimination of drug-derived radioactivity in both animals and humans. In BDC mice and rats, most radioactivity was excreted in bile. The extent of radioactivity excreted in urine as a percentage of the administered [(14)C]canagliflozin dose was 1.2%-7.6% in animals and approximately 33% in humans. The primary pathways contributing to the metabolic clearance of canagliflozin were oxidation in animals and direct glucuronidation of canagliflozin in humans. Unchanged canagliflozin was the major component in systemic circulation in all species. In human plasma, two pharmacologically inactive O-glucuronide conjugates of canagliflozin, M5 and M7, represented 19% and 14% of total drug-related exposure and were considered major human metabolites. Plasma concentrations of M5 and M7 in mice and rats from repeated dose safety studies were lower than those in humans given canagliflozin at the maximum recommended dose of 300 mg. However, biliary metabolite profiling in rodents indicated that mouse and rat livers had significant exposure to M5 and M7. Pharmacologic inactivity and high water solubility of M5 and M7 support glucuronidation of canagliflozin as a safe detoxification pathway.

The mean absolute oral bioavailability of canagliflozin is approximately 65%. Co-administration of a high-fat meal with canagliflozin had no effect on the pharmacokinetics of canagliflozin; therefore, INVOKANA may be taken with or without food. However, based on the potential to reduce postprandial plasma glucose excursions due to delayed intestinal glucose absorption, it is recommended that INVOKANA be taken before the first meal of the day. The mean steady-state volume of distribution of canagliflozin following a single intravenous infusion in healthy subjects was 119 L, suggesting extensive tissue distribution. Canagliflozin is extensively bound to proteins in plasma (99%), mainly to albumin. Protein binding is independent of canagliflozin plasma concentrations. Plasma protein binding is not meaningfully altered in patients with renal or hepatic impairment. Following administration of a single oral [14C] canagliflozin dose to healthy subjects, 41.5%, 7.0%, and 3.2% of the administered radioactive dose was recovered in feces as canagliflozin, a hydroxylated metabolite, and an O-glucuronide metabolite, respectively. Enterohepatic circulation of canagliflozin was negligible. Approximately 33% of the administered radioactive dose was excreted in urine, mainly as O-glucuronide metabolites (30.5%). Less than 1% of the dose was excreted as unchanged canagliflozin in urine. Renal clearance of canagliflozin 100 mg and 300 mg doses ranged from 1.30 to 1.55 mL/min. Mean systemic clearance of canagliflozin was approximately 192 mL/min in healthy subjects following intravenous administration.

Metabolism Metabolites

O-glucuronidation is the major metabolic elimination pathway for canagliflozin, which is mainly glucuronidated by UGT1A9 and UGT2B4 to two inactive O-glucuronide metabolites. CYP3A4-mediated (oxidative) metabolism of canagliflozin is minimal (approximately 7%) in humans.

Associated Chemicals

Wikipedia

FDA Medication Guides

CANAGLIFLOZIN; METFORMIN HYDROCHLORIDE

TABLET;ORAL

JANSSEN PHARMS

08/23/2024

INVOKAMET XR

TABLET, EXTENDED RELEASE;ORAL

INVOKANA

CANAGLIFLOZIN

Drug Warnings

Dose-dependent increases in low-density lipoprotein (LDL)-cholesterol can occur during canagliflozin therapy. Serum LDL-cholesterol concentrations should be monitored during treatment with canagliflozin and such lipid elevations treated according to the standard of care.

When canagliflozin is added to therapy with an insulin secretagogue (e.g., a sulfonylurea) or insulin, the incidence of hypoglycemia is increased compared with sulfonylurea or insulin monotherapy. Therefore, patients receiving canagliflozin may require a reduced dosage of the concomitant insulin secretagogue or insulin to reduce the risk of hypoglycemia.

Canagliflozin may increase the risk of genital mycotic infections in males (e.g., balanoposthitis, candidal balanitis) and females (e.g., vulvovaginal candidiasis, vulvovaginal mycotic infection, vulvovaginitis). In clinical trials, patients with a history of genital mycotic infections and uncircumcised males were more likely to develop such infections. Patients should be monitored for genital mycotic infections and appropriate treatment should be instituted if these infections occur.

For more Drug Warnings (Complete) data for Canagliflozin (14 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Storage Conditions

Interactions

Digoxin: There was an increase in the AUC and mean peak drug concentration (C max) of digoxin (20% and 36%, respectively) when co-administered with INVOKANA 300 mg. Patients taking INVOKANA with concomitant digoxin should be monitored appropriately.

Concomitant use of canagliflozin with drugs that interfere with the renin-angiotensin-aldosterone system, including angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor antagonists, may increase the incidence of symptomatic hypotension. Prior to initiating canagliflozin in such patients, intravascular volume should be assessed and corrected; patients should be monitored for signs and symptoms of hypotension after initiating therapy. These drugs also may cause hyperkalemia in patients with moderate renal impairment. Serum potassium concentrations should be monitored periodically following initiation of canagliflozin in patients predisposed to hyperkalemia due to drug therapy.

UGT Enzyme Inducers: Rifampin: Co-administration of canagliflozin with rifampin, a nonselective inducer of several UGT enzymes, including UGT1A9, UGT2B4, decreased canagliflozin area under the curve (AUC) by 51%. This decrease in exposure to canagliflozin may decrease efficacy. If an inducer of these UGTs (e.g., rifampin, phenytoin, phenobarbital, ritonavir) must be co-administered with INVOKANA (canagliflozin), consider increasing the dose to 300 mg once daily if patients are currently tolerating INVOKANA 100 mg once daily, have an eGFR greater than 60 mL/min/1.73 m squared, and require additional glycemic control. Consider other antihyperglycemic therapy in patients with an eGFR of 45 to less than 60 mL/min/1.73 m squared receiving concurrent therapy with a UGT inducer and require additional glycemic control

For more Interactions (Complete) data for Canagliflozin (6 total), please visit the HSDB record page.

Dates

Osaki A, Okada S, Saito T, Yamada E, Ono K, Niijima Y, Hoshi H, Yamada M: Renal threshold for glucose reabsorption predicts diabetes improvement by sodium-glucose cotransporter 2 inhibitor therapy. J Diabetes Investig. 2016 Sep;7(5):751-4. doi: 10.1111/jdi.12473. Epub 2016 Feb 16. [PMID:27181936]

Deeks ED, Scheen AJ: Canagliflozin: A Review in Type 2 Diabetes. Drugs. 2017 Sep;77(14):1577-1592. doi: 10.1007/s40265-017-0801-6. [PMID:28836175]

Joseph JJ, Golden SH: Type 2 diabetes and cardiovascular disease: what next? Curr Opin Endocrinol Diabetes Obes. 2014 Apr;21(2):109-20. doi: 10.1097/MED.0000000000000044. [PMID:24569552]

Gleissner CA, Galkina E, Nadler JL, Ley K: Mechanisms by which diabetes increases cardiovascular disease. Drug Discov Today Dis Mech. 2007;4(3):131-140. doi: 10.1016/j.ddmec.2007.12.005. [PMID:18695749]

Mannucci E, Dicembrini I, Lauria A, Pozzilli P: Is glucose control important for prevention of cardiovascular disease in diabetes? Diabetes Care. 2013 Aug;36 Suppl 2:S259-63. doi: 10.2337/dcS13-2018. [PMID:23882055]

Steven L. Cowart and Max E. Stachura (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. (3rd ed.). Butterworths.

U.S. FDA Approves INVOKANA® (canagliflozin) to Reduce the Risk of Heart Attack, Stroke or Cardiovascular Death in Adults with Type 2 Diabetes and Established Cardiovascular Disease

Diabetes, Heart Disease, and Stroke: NIDDK

FDA Approved Drug Products: Invokana (canagliflozin) oral tablets

FDA Approved Products: INVOKAMET (canagliflozin and metformin hydrochloride tablets), for oral use

Explore Compound Types